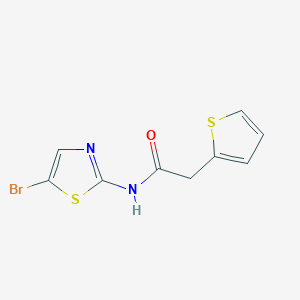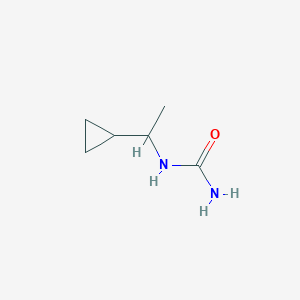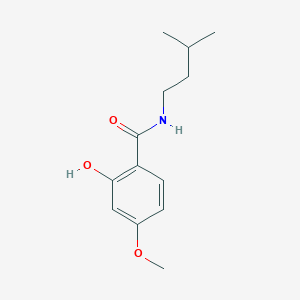![molecular formula C21H18N2O6S2 B14911769 ethyl 2-[3-hydroxy-5-(5-methylfuran-2-yl)-2-oxo-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14911769.png)
ethyl 2-[3-hydroxy-5-(5-methylfuran-2-yl)-2-oxo-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[3-hydroxy-5-(5-methylfuran-2-yl)-2-oxo-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of ethyl 2-[3-hydroxy-5-(5-methylfuran-2-yl)-2-oxo-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds through reactions such as Grignard reactions and condensations . The reaction conditions typically involve the use of bases like potassium carbonate (K2CO3) to facilitate the condensation reactions . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The thiophene and furan rings can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Scientific Research Applications
Ethyl 2-[3-hydroxy-5-(5-methylfuran-2-yl)-2-oxo-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[3-hydroxy-5-(5-methylfuran-2-yl)-2-oxo-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves interactions with various molecular targets. The compound’s functional groups allow it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to ethyl 2-[3-hydroxy-5-(5-methylfuran-2-yl)-2-oxo-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate include:
5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone: Known for its role in flavor and fragrance industries.
4-hydroxy-5-methyl-3(2H)-furanone: Used in oxidoreductase assays.
5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one: Utilized in various chemical syntheses
Properties
Molecular Formula |
C21H18N2O6S2 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
ethyl 2-[4-hydroxy-2-(5-methylfuran-2-yl)-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H18N2O6S2/c1-4-28-20(27)18-11(3)22-21(31-18)23-15(12-8-7-10(2)29-12)14(17(25)19(23)26)16(24)13-6-5-9-30-13/h5-9,15,25H,4H2,1-3H3 |
InChI Key |
XBXOQQAVCTYUBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(O4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[1,1'-Binaphthalene-2,2'-diylbis(oxy)]diacetic acid](/img/structure/B14911700.png)





![tert-Butyl 1-(1-((benzyloxy)carbonyl)piperidin-4-yl)-3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14911734.png)

![3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14911741.png)


![3-bromo-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B14911763.png)

